molecular formula C9H6BrF2N B15291528 3-Bromo-6-(difluoromethyl)-1H-indole

3-Bromo-6-(difluoromethyl)-1H-indole

Cat. No.: B15291528
M. Wt: 246.05 g/mol
InChI Key: OJGLOGPHDOATIG-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)-1H-indole is a heterocyclic organic compound that features a bromine atom and a difluoromethyl group attached to an indole ring Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic bromination of 6-(difluoromethyl)-1H-indole using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 3-Bromo-6-(difluoromethyl)-1H-indole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to higher yields and purity. Additionally, the use of safer brominating agents and greener solvents is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of 6-(difluoromethyl)-1H-indole derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of indole-2,3-diones or other oxidized products.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(difluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and interactions with biological targets. This combination of substituents is less common and can provide distinct advantages in specific applications, such as increased stability and enhanced biological activity.

Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

3-bromo-6-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6BrF2N/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-4,9,13H

InChI Key

OJGLOGPHDOATIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)NC=C2Br

Origin of Product

United States

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